molecular formula C17H19ClN2O2 B4554168 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide

Cat. No.: B4554168
M. Wt: 318.8 g/mol
InChI Key: XJIRDMALBOXYIF-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide is a useful research compound. Its molecular formula is C17H19ClN2O2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.1135055 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Detection in Environmental Analysis

The development and application of electrochemical sensors for the detection of hazardous compounds in environmental samples have shown promising results. For instance, the review by Laghrib et al. (2020) highlights the use of electrochemical methods for the detection of paraquat in food samples, illustrating the importance of modified electrodes for enhancing selectivity and sensitivity in complex matrices. This research underscores the potential of electrochemical approaches for detecting similar compounds, including 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide, in environmental and food samples, contributing to the safeguarding of public health and environmental protection (Laghrib et al., 2020).

Mechanisms of Toxicity and Environmental Impact

Understanding the mechanisms of toxicity and environmental impact of chemical compounds is crucial for assessing their safety and ecological footprint. Dinis-Oliveira et al. (2008) provide a comprehensive review of the mechanisms of lung toxicity, clinical features, and treatment of paraquat poisonings. This research contributes to a broader understanding of how compounds like this compound might interact with biological systems and the environment, emphasizing the need for effective management strategies to mitigate adverse effects (Dinis-Oliveira et al., 2008).

Environmental Fate and Behavior of Herbicides

The fate and behavior of herbicides in the environment are subjects of significant research interest due to their potential impacts on ecosystems and human health. Zuanazzi et al. (2020) conducted a scientometric review analyzing global trends and gaps in studies on the toxicity of the herbicide 2,4-D, a compound with structural similarities to this compound. This review highlights areas of concern and future research directions, such as the assessment of exposure in humans and the degradation of herbicides, which are relevant for understanding the environmental and health implications of similar chemical compounds (Zuanazzi et al., 2020).

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-10-6-5-7-19-16(10)20-17(21)13(4)22-14-8-11(2)15(18)12(3)9-14/h5-9,13H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIRDMALBOXYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C(C)OC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.